Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-
Overview
Description
Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- is an organic compound with the molecular formula C12H16BrClO It is a derivative of benzene, where a 6-bromohexyl group is attached to the benzene ring through an oxygen atom, and a chlorine atom is substituted at the para position relative to the oxygen linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 6-bromohexanol.
Etherification Reaction: The 4-chlorophenol undergoes an etherification reaction with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in the 6-bromohexyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The benzene ring can undergo coupling reactions such as Suzuki-Miyaura coupling, especially if the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological systems, particularly in the context of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
- Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
- Benzene, 1-[(6-bromohexyl)oxy]-4-methoxy-
- Benzene, 1,4-bis[(6-bromohexyl)oxy]-
Comparison:
- Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- has a nitro group instead of a chlorine atom, which can significantly alter its reactivity and potential applications.
- Benzene, 1-[(6-bromohexyl)oxy]-4-methoxy- contains a methoxy group, which can influence its electronic properties and reactivity.
- Benzene, 1,4-bis[(6-bromohexyl)oxy]- has two 6-bromohexyl groups, making it more complex and potentially more versatile in synthesis.
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQHIXINZCKMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466281 | |
Record name | BENZENE, 1-[(6-BROMOHEXYL)OXY]-4-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37136-99-5 | |
Record name | 1-[(6-Bromohexyl)oxy]-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37136-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BENZENE, 1-[(6-BROMOHEXYL)OXY]-4-CHLORO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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